molecular formula C21H18N4O7S2 B2690766 (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-98-7

(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2690766
CAS No.: 865198-98-7
M. Wt: 502.52
InChI Key: PSPGFQOABSKPCS-LNVKXUELSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrrolidinone, a benzoyl group, an imino group, a sulfamoyl group, and a benzo[d]thiazole group. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrrolidinone ring, which is a common motif in pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the imino group could participate in condensation reactions, and the sulfamoyl group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could make the compound more water-soluble, while the benzoyl and benzo[d]thiazole groups could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Reactions

Research has explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, highlighting their potential as antihypertensive α-blocking agents. A study by Abdel-Wahab et al. (2008) detailed the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives and their pharmacological screening, demonstrating good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008). This indicates a research application in developing new therapeutic agents.

Antimicrobial Activities

Research into benzothiazole-imino-benzoic acid ligands and their metal complexes has shown promising antimicrobial activity against various bacterial strains. Mishra et al. (2019) synthesized and characterized these complexes, finding them effective against bacteria causing infections in the mouth, lungs, gastrointestinal tract, and more (Mishra, S. Singh Gound, R. Mondal, R. Yadav, & R. Pandey, 2019). Such studies highlight the potential of these compounds in addressing human epidemic-causing bacterial strains.

Aldose Reductase Inhibitors

Ali et al. (2012) designed and synthesized novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds showed significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, & J. Iqbal, 2012). This research application is crucial for developing treatments for diabetes-related health issues.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O7S2/c1-32-19(28)11-24-15-6-5-14(34(22,30)31)10-16(15)33-21(24)23-20(29)12-3-2-4-13(9-12)25-17(26)7-8-18(25)27/h2-6,9-10H,7-8,11H2,1H3,(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGFQOABSKPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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